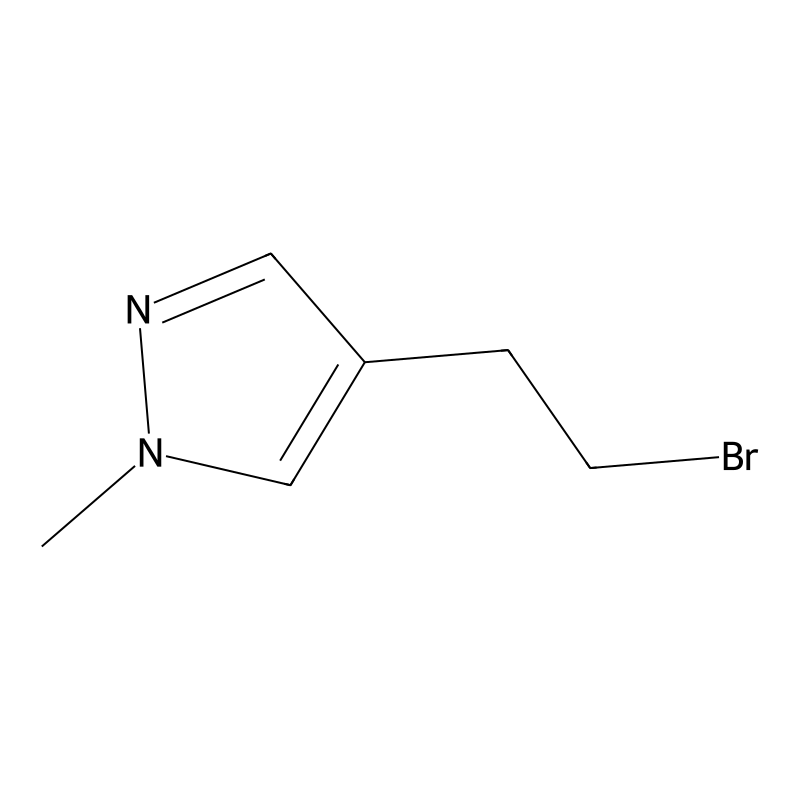4-(2-bromoethyl)-1-methyl-1H-pyrazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential as a Building Block
The molecule's structure features a pyrazole ring, a common heterocyclic scaffold found in various biologically active molecules. The presence of a bromine (Br) atom and an ethyl group with a terminal Br atom suggests potential reactivity, making 4-(2-BEt)-1-Me-Pyrazole a candidate as a building block for the synthesis of more complex molecules with desired properties [].
Structural Similarity to Known Bioactive Compounds
-(2-BEt)-1-Me-Pyrazole shares some structural similarities with known bioactive molecules containing the pyrazole ring. For instance, some pyrazole derivatives exhibit anticonvulsant and analgesic activities. This similarity suggests a possibility that 4-(2-BEt)-1-Me-Pyrazole might serve as a starting point for the development of novel drugs with similar properties. However, further research is necessary to explore this possibility.
4-(2-bromoethyl)-1-methyl-1H-pyrazole is a derivative of pyrazole, characterized by a five-membered aromatic ring that includes three carbon atoms and two nitrogen atoms. This compound features a bromoethyl substituent at the 4-position and a methyl group at the 1-position of the pyrazole ring. The presence of the bromoethyl group suggests potential for nucleophilic substitution reactions, making this compound of interest in various chemical and biological applications.
There is no known information regarding the specific mechanism of action of 4-(2-bromoethyl)-1-methyl-1H-pyrazole. Pyrazoles, in general, can exhibit a variety of biological activities depending on the nature of the substituents. Some pyrazoles have been investigated for their potential as anticonvulsants, anti-inflammatories, and antimicrobials [].
The chemical reactivity of 4-(2-bromoethyl)-1-methyl-1H-pyrazole is largely influenced by its functional groups. The bromine atom in the bromoethyl moiety can participate in nucleophilic substitution reactions, while the pyrazole ring may engage in electrophilic aromatic substitution. These reactions can lead to the formation of various derivatives, which can be further explored for their potential applications in organic synthesis and medicinal chemistry .
Research indicates that pyrazole derivatives, including 4-(2-bromoethyl)-1-methyl-1H-pyrazole, exhibit significant biological activities. Notably, compounds related to this structure have shown antimicrobial properties against pathogenic fungi and bacteria, suggesting potential as antifungal agents. Additionally, brominated compounds are known to interact with various proteins and enzymes, potentially altering their functions and affecting biochemical pathways .
While specific synthesis methods for 4-(2-bromoethyl)-1-methyl-1H-pyrazole were not extensively documented, it is inferred that similar compounds can be synthesized through nucleophilic aromatic substitution reactions. For instance, related pyrazoles have been prepared using methods such as alkylation of pyrazoles with haloalkanes or through cross-coupling reactions involving boronic acids .
The unique structure of 4-(2-bromoethyl)-1-methyl-1H-pyrazole lends itself to various applications:
- Antimicrobial Agents: Its derivatives have shown promise in developing new antifungal medications.
- Catalysis: Pyrazole-containing compounds can act as ligands in metal-catalyzed cross-coupling reactions, facilitating the synthesis of complex organic molecules.
- Pharmaceutical Research: The compound's ability to interact with biological targets makes it a candidate for drug development.
Several compounds share structural similarities with 4-(2-bromoethyl)-1-methyl-1H-pyrazole. Below is a comparison highlighting their uniqueness:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 4-Bromo-1-methyl-1H-pyrazole | 0.87 | Lacks the bromoethyl group, simpler structure |
| 3-Bromo-1-methyl-1H-pyrazole | 0.85 | Substituent at the 3-position alters reactivity |
| 4-Bromo-1,3-dimethyl-1H-pyrazole | 0.83 | Additional methyl group increases steric hindrance |
| 2-(4-Bromo-1H-pyrazol-1-yl)acetonitrile | 0.78 | Incorporates an acetonitrile moiety for different reactivity |
These compounds illustrate the diversity within the pyrazole family while emphasizing the unique properties of 4-(2-bromoethyl)-1-methyl-1H-pyrazole due to its specific substituents.








